molecular formula C12H10Cl2N2O2S B273482 2,5-dichloro-N-(3-methylpyridin-2-yl)benzenesulfonamide

2,5-dichloro-N-(3-methylpyridin-2-yl)benzenesulfonamide

Cat. No. B273482
M. Wt: 317.2 g/mol
InChI Key: CMDKKNFFLLZLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(3-methylpyridin-2-yl)benzenesulfonamide, also known as DMXAA or ASA404, is a small molecule compound that has been studied for its potential as an antitumor agent. It was first discovered in 1998 by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies to investigate its synthesis method, mechanism of action, biochemical and physiological effects, and potential for future research.

Mechanism of Action

2,5-dichloro-N-(3-methylpyridin-2-yl)benzenesulfonamide works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are proteins that help regulate the immune response. Specifically, this compound activates the production of interferon-alpha and tumor necrosis factor-alpha, which can lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the production of nitric oxide, which can lead to vasodilation and increased blood flow. It can also increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, this compound can activate the complement system, which is a part of the immune system that helps destroy foreign invaders.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dichloro-N-(3-methylpyridin-2-yl)benzenesulfonamide in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. Additionally, it has been shown to be effective against a variety of tumor types. However, one limitation is that it can be difficult to administer in vivo, as it must be given intravenously and can cause side effects such as fever and flu-like symptoms.

Future Directions

There are several potential future directions for research on 2,5-dichloro-N-(3-methylpyridin-2-yl)benzenesulfonamide. One area of interest is in developing new formulations of the compound that can be administered more easily and with fewer side effects. Another area of interest is in investigating the use of this compound in combination with other cancer therapies, such as immunotherapy or targeted therapy. Finally, there is interest in studying the use of this compound in specific tumor types, such as pancreatic cancer or glioblastoma.

Synthesis Methods

2,5-dichloro-N-(3-methylpyridin-2-yl)benzenesulfonamide can be synthesized through several methods, including the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-methylpyridine-2-amine in the presence of triethylamine. Another method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-methylpyridine in the presence of sodium hydride.

Scientific Research Applications

2,5-dichloro-N-(3-methylpyridin-2-yl)benzenesulfonamide has been studied extensively for its potential as an antitumor agent. In preclinical studies, it has been shown to inhibit the growth of various types of tumors, including colon, breast, and lung cancers. It has also been shown to enhance the effects of chemotherapy and radiation therapy.

properties

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

2,5-dichloro-N-(3-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H10Cl2N2O2S/c1-8-3-2-6-15-12(8)16-19(17,18)11-7-9(13)4-5-10(11)14/h2-7H,1H3,(H,15,16)

InChI Key

CMDKKNFFLLZLJV-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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